氟轻松醋酸酯

描述

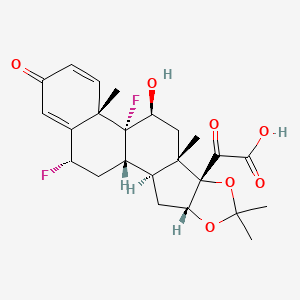

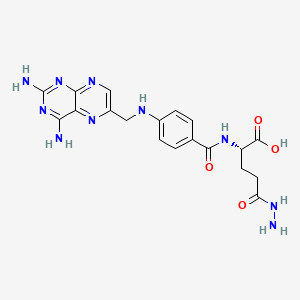

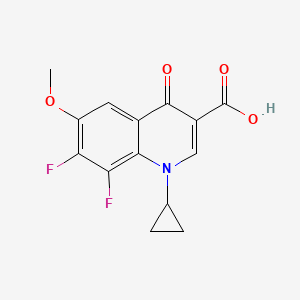

Fluocinolone acetonide-21-carboxylic acid, also known as Fluocinolone acetonide-21-carboxylic acid, is a useful research compound. Its molecular formula is C24H28F2O7 and its molecular weight is 466.478. The purity is usually 95%.

BenchChem offers high-quality Fluocinolone acetonide-21-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluocinolone acetonide-21-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗炎应用

氟轻松醋酸酯: 是一种强效的糖皮质激素,主要用作抗炎剂。 它在治疗湿疹和脂溢性皮炎等皮肤病方面有效 。它的机制包括抑制皮肤内的炎症反应,减轻红肿、瘙痒和肿胀等症状。

黄褐斑的治疗

该化合物已被用于治疗面部黄褐斑,这是一种以皮肤上出现深色斑点为特征的疾病 。它在该领域的应用利用了它的抗炎特性来改善皮肤外观。

眼科治疗

创新研究已导致表面修饰的负载氟轻松醋酸酯的PLGA纳米颗粒的开发,用于眼科治疗。 这些纳米颗粒旨在提高眼部生物利用度并提供药物的控释,这对治疗葡萄膜炎等慢性眼部疾病至关重要 。

合成改进

对氟轻松醋酸酯的合成改进进行了大量研究。 已经开发出一种高效且改进的合成路线,将生物发酵与传统方法相结合,以提高产率和立体选择性,特别是在氟化步骤中 。

牛皮癣治疗

氟轻松醋酸酯与其他药物(如阿维A)联合使用,已被评估其在治疗牛皮癣(一种慢性自身免疫性皮肤病)中的疗效 。这种组合旨在利用每种药物的优势来减轻副作用并增强治疗效果。

药物质量控制

氟轻松醋酸酯杂质A [EP] 用于监测和控制药物制剂中的杂质水平。 这符合国际协调会议 (ICH) 指南,以确保医药产品的安全性和有效性 。

作用机制

Target of Action

20-Oxofluocinolone acetonide, also known as Fluocinolone acetonide impurity A [EP], is a corticosteroid . Corticosteroids are primarily used to reduce inflammation and suppress the immune system. They target a broad range of cells including mast cells, eosinophils, neutrophils, macrophages, and lymphocytes, and receptors within these cells .

Mode of Action

20-Oxofluocinolone acetonide interacts with these targets by binding to the cytosolic glucocorticoid receptor . This binding results in the inhibition of edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation . It also suppresses the immune response and reduces inflammation .

Biochemical Pathways

As a corticosteroid, it is known to influence a wide range of physiological systems including immune response, metabolic function, and maintenance of blood electrolyte levels .

Pharmacokinetics

As a corticosteroid, it is known to have high lipophilicity , which can influence its absorption and distribution in the body. More specific ADME properties would require further investigation.

Result of Action

The molecular and cellular effects of 20-Oxofluocinolone acetonide’s action include the reduction of inflammation and immune response, leading to relief from symptoms in various conditions such as skin conditions, eczematous otitis externa, diabetic macular edema, and non-infectious uveitis of the posterior segment of the eye .

生化分析

Biochemical Properties

20-Oxofluocinolone acetonide is a corticosteroid that presents a high lipophilicity . It has anti-inflammatory, antipruritic, and vasoconstrictive properties . The fluorine substitution at position 9 in the steroid nucleus greatly enhances its activity .

Cellular Effects

20-Oxofluocinolone acetonide has been used extensively in different medical areas. In dermatology, it is used for the relief of inflammatory dermatosis, dermatitis, psoriasis, hypertrophic tissues, keloid tissues, and atopic dermatitis . It has been used in shampoo products as a low to medium potency corticosteroid for the treatment of seborrheic dermatitis of the scalp .

Molecular Mechanism

Like other topical corticosteroids, 20-Oxofluocinolone acetonide has anti-inflammatory, antipruritic, and vasoconstrictive properties

属性

IUPAC Name |

2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F2O7/c1-20(2)32-17-9-12-13-8-15(25)14-7-11(27)5-6-21(14,3)23(13,26)16(28)10-22(12,4)24(17,33-20)18(29)19(30)31/h5-7,12-13,15-17,28H,8-10H2,1-4H3,(H,30,31)/t12-,13-,15-,16-,17+,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVGGCPFHYXHKI-BDQUCZKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)O)C)O)F)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147831 | |

| Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3,20-dioxopregna-1,4-dien-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106931-78-6 | |

| Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3,20-dioxopregna-1,4-dien-21-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106931786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3,20-dioxopregna-1,4-dien-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6α,9-difluoro-11β-hydroxy-16α,17-(1-methylethylidenedioxy)-3,20-dioxopregna-1,4-dien-21-oic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUA72C1T6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Methyl Ester](/img/structure/B568830.png)

![(2S,3S)-3-[[[(1S)-1-[[(4-Azidobutyl)amino]carbonyl]-3-methylbutyl]amino]carbonyl]-2-oxiranecarboxylic Acid Ethyl Ester](/img/structure/B568831.png)

![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)